6-Nonyl-2,4-xylenol

説明

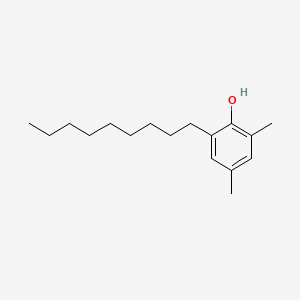

Structure

3D Structure

特性

IUPAC Name |

2,4-dimethyl-6-nonylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O/c1-4-5-6-7-8-9-10-11-16-13-14(2)12-15(3)17(16)18/h12-13,18H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZHOENCTZZEFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC(=CC(=C1O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234936 | |

| Record name | 6-Nonyl-2,4-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85665-77-6 | |

| Record name | 2,4-Dimethyl-6-nonylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85665-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nonyl-2,4-xylenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085665776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nonyl-2,4-xylenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nonyl-2,4-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Formation Pathways of 6 Nonyl 2,4 Xylenol and Analogous Structures

Direct Synthesis Approaches

The intentional synthesis of 6-nonyl-2,4-xylenol and its analogs primarily relies on the alkylation of phenolic compounds. These methods are designed to attach an alkyl group, in this case, a nonyl group, to a specific position on the phenol (B47542) or xylenol backbone.

The primary industrial method for producing alkylphenols is the catalytic alkylation of phenols with olefins. In the case of this compound, this involves the reaction of 2,4-xylenol with nonene isomers in the presence of an acid catalyst. The reaction introduces the nonyl group onto the aromatic ring.

The alkylation process can result in a complex mixture of isomers, with the alkyl group attaching at different positions relative to the hydroxyl and methyl groups. The distribution of these isomers is influenced by several factors, including the catalyst, reaction temperature, pressure, and the specific structure of the nonene used. Metal oxide catalysts are often employed in such gas-phase alkylation reactions. researchgate.net For instance, the methylation of phenol to produce xylenols is a well-established industrial process that utilizes metal oxide catalysts. wikipedia.orgresearchgate.net Similarly, the synthesis of 2,4-dimethyl-6-alkyl-phenols is achieved through the alkylation of 2,4-dimethylphenol. google.com

The reaction mechanism is generally believed to proceed via an electrophilic attack of an activated alkylating agent on the electron-rich aromatic ring of the phenol. researchgate.net The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile (the nonyl carbocation) primarily to the ortho and para positions. In 2,4-xylenol, the positions ortho and para to the hydroxyl group are positions 3, 5, and 6. The existing methyl groups at positions 2 and 4 provide steric hindrance and also influence the electronic distribution, thereby affecting the final position of the nonyl group.

| Reaction Type | Phenolic Substrate | Alkylating Agent | Catalyst Type | Primary Products |

|---|---|---|---|---|

| Methylation | Phenol | Methanol | Metal Oxides (e.g., MgO-based, Alumina) | o-cresol, 2,6-xylenol, 2,3,6-trimethylphenol |

| Alkylation | 2,4-xylenol | Nonene | Acid Catalysts | Isomers of Nonyl-2,4-xylenol |

| Methylation | Phenol | Methanol | Silica–manganese mixed oxides | o-cresol, 2,6-xylenol |

Achieving high regioselectivity in the functionalization of phenols is a significant challenge in organic synthesis. nih.gov The high reactivity of the ortho and para positions relative to the phenolic hydroxyl group can lead to the formation of multiple isomers. nih.gov Directing the incoming nonyl group specifically to the 6-position of 2,4-xylenol requires overcoming these inherent reactivity patterns.

Several strategies have been developed to control the regioselectivity of C-H bond functionalization in phenols. These approaches often involve the use of directing groups, which temporarily attach to the phenolic hydroxyl group and guide the catalyst to a specific C-H bond on the aromatic ring. While much of the research has focused on functionalization at the ortho-position, these principles can be adapted to target other positions. nih.govnih.gov

Challenges in the direct C-H functionalization of unprotected phenols include:

The acidity and nucleophilicity of the phenolic hydroxyl group, which can interfere with the reaction. nih.gov

The high, and often similar, reactivity of multiple positions on the benzene (B151609) ring. nih.gov

The susceptibility of electron-rich phenols to oxidation under the reaction conditions. nih.gov

Recent advances have explored transition-metal catalysis and electrochemical methods to achieve more precise control over the reaction site. nih.govresearchgate.netmdpi.com These modern synthetic methods offer the potential for more atom-economical and efficient routes to highly substituted phenolic derivatives like this compound. nih.gov

Indirect Formation Mechanisms

This compound and other nonylphenol isomers are not only produced intentionally but are also formed indirectly in the environment through the breakdown of widely used chemical products.

A major indirect source of nonylphenols is the degradation of alkylphenol ethoxylates (APEs). nih.govresearchgate.net APEs are a class of nonionic surfactants used extensively in industrial and domestic products, including detergents, paints, pesticides, and plastics. verisk.comtoxicfreefuture.org Nonylphenol ethoxylates (NPEs) constitute about 80% of the APE market. taylorfrancis.com

When products containing NPEs are disposed of, they enter wastewater treatment plants and the wider environment. nih.gov There, they undergo biodegradation by microorganisms. researchgate.netresearchgate.net This process involves the stepwise shortening of the hydrophilic ethoxylate chain. researchgate.netresearchgate.net The degradation generates more persistent and often more toxic metabolites, including short-chain APEs and various nonylphenol (NP) isomers. nih.gov The ultimate breakdown products of APEs are alkylphenols. researchgate.net This degradation pathway is a significant source of nonylphenols found in rivers, sediments, and soil. nih.govresearchgate.net

The degradation process can be summarized as follows:

Initial Product: Long-chain nonylphenol ethoxylate (NPE) is introduced into the environment.

Biodegradation: Microorganisms metabolize the ethoxy chain, progressively removing ethylene (B1197577) oxide units. nih.gov

Intermediate Formation: Shorter-chain nonylphenol ethoxylates (e.g., NPE1, NPE2) are formed. nih.gov

Final Product: The ethoxylate chain is completely removed, resulting in a nonylphenol molecule, which can be an isomer such as this compound depending on the structure of the original industrial mixture.

| Precursor | Degradation Process | Key Metabolites/Products |

|---|---|---|

| Nonylphenol Ethoxylates (NPEs) | Microbial Biodegradation | Nonylphenol (NP), Nonylphenol monoethoxylate (NPE1), Nonylphenol diethoxylate (NPE2), (Nonylphenoxy)acetic acids |

| Octylphenol (B599344) Ethoxylates (OPEs) | Microbial Biodegradation | Octylphenol (OP), Short-chain OPEs |

The formation of alkylphenols in the environment is dominated by anthropogenic (human-caused) pathways. These compounds are considered byproducts of human activities due to their origin from the degradation of industrial surfactants. researchgate.net The widespread use and subsequent disposal of APE-containing products lead to their ubiquitous presence in aquatic and terrestrial environments. researchgate.nettoxicfreefuture.org High concentrations of APE metabolites are frequently detected in wastewater effluent, river water, and sediment. nih.govtoxicfreefuture.org

Biogenic pathways, meaning formation through natural processes by living organisms, are not considered a primary source for compounds like this compound. While microbes play a critical role in the transformation of anthropogenic chemicals, leading to the formation of alkylphenols from APEs, they are not known to synthesize these complex alkylated phenols de novo. nih.gov The persistence of these anthropogenic compounds in the environment is precisely because microbes have had relatively little evolutionary time to develop efficient pathways for their complete mineralization. nih.gov Therefore, the environmental presence of this compound and its isomers is overwhelmingly attributed to the chemical synthesis and subsequent environmental degradation of anthropogenic materials.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,4-xylenol |

| 2,6-xylenol |

| 2,3,6-trimethylphenol |

| Phenol |

| Nonene |

| o-cresol |

| Nonylphenol (NP) |

| Octylphenol (OP) |

| Alkylphenol Ethoxylates (APEs) |

| Nonylphenol Ethoxylates (NPEs) |

| Octylphenol Ethoxylates (OPEs) |

| Nonylphenol monoethoxylate (NPE1) |

| Nonylphenol diethoxylate (NPE2) |

| Ethylene oxide |

| Methanol |

Advanced Analytical Techniques for the Characterization and Quantification of 6 Nonyl 2,4 Xylenol

Chromatographic Separation Sciences

Chromatography remains the cornerstone for separating complex mixtures, enabling the isolation and subsequent analysis of 6-Nonyl-2,4-xylenol from interfering compounds. Both gas chromatography (GC) and liquid chromatography (LC) are widely applied, each with specific advantages depending on the sample matrix and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound. It offers excellent separation capabilities and highly specific detection through mass spectrometry.

Electron Impact Ionization (EI) and Negative-Ion Chemical Ionization (NCI) Modes

In GC-MS analysis, the ionization method plays a crucial role in generating detectable ions. Electron Impact (EI) ionization is a common technique that typically produces extensive fragmentation, providing characteristic mass spectra useful for compound identification uib.noresearchgate.net. For this compound, EI would yield fragment ions that can be used for its identification, though the molecular ion might be weak or absent chromatographyonline.com.

Negative-Ion Chemical Ionization (NCI) is particularly advantageous for compounds with electronegative atoms, such as the oxygen in the phenolic hydroxyl group of this compound. NCI is a soft ionization technique that often results in a strong molecular ion or proton-adduct ion, leading to higher sensitivity and selectivity compared to EI for certain analytes uib.noresearchgate.netnih.gov. The use of NCI, often coupled with derivatization (e.g., with pentafluorobenzoyl chloride), can significantly enhance the detection limits for phenolic compounds like this compound uib.nonih.gov. Research indicates that NCI-SIM (Selected Ion Monitoring) can achieve detection limits in the fg range for phenols after derivatization dss.go.th.

Supersonic Jet/Resonance-Enhanced Multiphoton Ionization/Time-of-Flight Mass Spectrometry (GC/SSJ/REMPI/TOF-MS) for Isomer Discrimination

For compounds with multiple isomers, such as various nonylphenol isomers, distinguishing between them can be challenging. Supersonic Jet/Resonance-Enhanced Multiphoton Ionization (GC/SSJ/REMPI) coupled with Time-of-Flight Mass Spectrometry (TOF-MS) offers enhanced capabilities for isomer discrimination researchgate.netacs.orgaip.orgnih.govnih.govnih.gov.

In this technique, analytes are cooled in a supersonic jet expansion, which reduces vibrational and rotational energy, leading to sharper chromatographic peaks and cleaner mass spectra with enhanced molecular ion signals chromatographyonline.comresearchgate.net. REMPI uses tunable lasers to selectively ionize molecules by exciting them to a resonant intermediate state before ionization, which can provide high selectivity. GC/SSJ/REMPI/TOF-MS allows for isomer-specific detection by exploiting subtle differences in ionization potentials or fragmentation patterns that may arise from the cooling and selective ionization processes researchgate.netacs.orgaip.orgnih.govnih.gov. For example, studies have shown that increasing the carrier gas flow rate in GC/SSJ/REMPI/TOF-MS can suppress interference from closely eluting isomers, such as 2,5-xylenol from 2,4-xylenol, thereby improving selectivity nih.gov. This advanced technique is particularly valuable when precise identification and quantification of specific isomers are required.

Liquid Chromatography (LC) Techniques

Liquid chromatography is often preferred for analyzing compounds that are less volatile, thermally labile, or require derivatization for GC analysis. LC techniques are well-suited for the analysis of alkylphenols and their derivatives.

UV and Fluorescence Detection Methodologies

In High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) detection is a common method for quantifying compounds that possess chromophores. This compound, with its aromatic ring, will absorb UV light, making UV detection viable dphen1.comacs.orgresearchgate.netnkust.edu.twacademicjournals.org. However, the sensitivity and selectivity of UV detection can be limited, especially for trace-level analysis or in complex matrices where other compounds may also absorb UV light.

Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection for compounds that are naturally fluorescent or can be derivatized to become fluorescent dphen1.comacs.orgnih.govresearchgate.netnih.govchromatographyonline.com. While direct fluorescence detection of many alkylphenols might be weak, derivatization strategies can be employed to introduce a fluorophore, thereby enhancing detection capabilities dphen1.comnkust.edu.twresearchgate.net. For instance, pre-column derivatization with specific reagents can convert phenolic compounds into highly fluorescent derivatives, allowing for picomole-level detection limits researchgate.net. This approach is particularly useful for analyzing alkylphenols in complex samples like biological fluids or environmental matrices where low concentrations are expected nih.govnih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the identification and quantification capabilities of MS, offering a highly sensitive and selective analytical platform nih.govresearchgate.netnih.govuliege.bepsu.eduperkinelmer.comdphen1.comvliz.be. LC-MS is particularly effective for analyzing alkylphenols and their derivatives, including nonylphenol and its ethoxylates (NPEOs), in complex environmental and biological samples nih.govresearchgate.netnih.govpsu.eduperkinelmer.com.

LC-MS/MS (tandem mass spectrometry) provides even greater specificity and sensitivity by employing multiple stages of mass analysis to select and fragment specific ions, thereby reducing background noise and improving accuracy researchgate.netnih.govuliege.bepsu.eduperkinelmer.com. The use of Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common interfaces for LC-MS, enabling the analysis of polar and non-volatile compounds. For nonylphenols, LC-MS/MS methods have demonstrated the ability to quantify these compounds at parts-per-billion levels in various matrices researchgate.netnih.govresearchgate.netnih.gov. Normal-phase LC-ESI-MS has also been noted for its ability to solve separation problems not amenable to reversed-phase LC-ESI-MS nih.gov. Furthermore, the use of isotope-dilution surrogate standards can improve the accuracy and precision of LC-MS/MS quantification researchgate.net.

Sample Preparation and Enhancement Strategies

Effective sample preparation is paramount for removing interfering matrix components and concentrating target analytes, thereby improving the sensitivity and reliability of the analytical process.

Solid-Phase Extraction (SPE) for Matrix Cleanup

Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and preconcentration of phenolic compounds, including this compound, from diverse environmental samples such as water researchgate.netcolab.wsnih.govdphen1.com. SPE utilizes a solid sorbent material to selectively retain the analyte of interest while allowing matrix components to pass through, or vice versa. For alkylphenols, anion-exchange sorbents have been reported for effective extraction from water samples researchgate.net. The process typically involves conditioning the SPE cartridge, loading the sample, washing away unbound matrix components, and finally eluting the retained analytes with a suitable solvent researchgate.netnih.govdphen1.com. This step is crucial for reducing matrix effects that can interfere with subsequent analytical steps and for achieving the low detection limits required for environmental monitoring.

Derivatization Techniques for Improved Analytical Response

Derivatization is often employed to enhance the analytical response of phenolic compounds, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. This involves chemically modifying the analyte to improve its volatility, thermal stability, and detector response dphen1.comeeer.orgdphen1.comresearchgate.net.

A common and effective derivatization strategy for phenols is pentafluorobenzoylation , typically using pentafluorobenzoyl chloride (PFBC) researchgate.netdss.go.th. This reaction converts the polar hydroxyl group of this compound into a more volatile and electron-capturing pentafluorobenzoyl ester. The resulting derivatives exhibit significantly enhanced sensitivity when analyzed by GC-MS, especially in negative ion chemical ionization (NCI) mode researchgate.net. The derivatization procedure has been validated using experimental designs to optimize reaction conditions and ensure efficient conversion researchgate.net.

Pentafluorobenzoylation Reaction:

Reagent: Pentafluorobenzoyl chloride (PFBC)

Target Analyte: Phenolic hydroxyl group (-OH)

Product: Pentafluorobenzoyl ester derivative

Analytical Benefit: Increased volatility, thermal stability, and enhanced sensitivity in GC-MS (particularly NCI mode) researchgate.netdss.go.th.

Isotope Dilution Mass Spectrometry for Trace Level Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for accurate and precise quantification of analytes in complex matrices, especially at trace levels researchgate.netscience.govmdpi.commdpi.com. This technique involves adding a known amount of an isotopically labeled analogue of the target analyte (e.g., a deuterated or ¹³C-labeled version of this compound) to the sample before extraction and analysis.

The labeled internal standard behaves chemically identically to the native analyte throughout the entire analytical procedure, including sample preparation and instrumental measurement. By measuring the ratio of the native analyte to the labeled standard, corrections are automatically made for any losses during sample preparation, matrix effects, and variations in instrument response researchgate.netscience.gov. Quantification is often achieved using isotope pattern deconvolution, which allows for the determination of analyte concentration without the need for traditional calibration curves, thereby improving accuracy and reducing analysis time science.gov. This method is particularly valuable for environmental monitoring where analytes are present at very low concentrations and matrix effects can be significant researchgate.netscience.govmdpi.com.

Method Validation and Performance Metrics in Complex Environmental Samples

Rigorous method validation is essential to ensure the accuracy, reliability, and fitness-for-purpose of analytical procedures for this compound in environmental samples dphen1.comannualreviews.orgmdpi.com. Key performance metrics evaluated during validation include:

Specificity/Selectivity: The ability of the method to measure the target analyte unequivocally in the presence of other components in the sample matrix dphen1.comannualreviews.org.

Linearity: The range over which the analytical response is directly proportional to the analyte concentration eeer.orgmdpi.comnih.gov.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively researchgate.neteeer.orgresearchgate.netmdpi.comnih.gov. For environmental samples, these limits are typically in the nanogram per liter (ng/L) or picogram per liter (pg/L) range.

Accuracy (Recovery): The closeness of the measured value to the true value, often assessed by analyzing spiked samples with known concentrations of the analyte researchgate.neteeer.orgdphen1.comresearchgate.netmdpi.comnih.gov. Recoveries typically expected are in the range of 70-120% researchgate.netmdpi.com.

Precision: The agreement among a series of measurements, expressed as relative standard deviation (RSD), which should generally be below 20% for trace analysis dphen1.commdpi.com.

Extraction Efficiency: The effectiveness of the sample preparation steps (e.g., SPE) in recovering the analyte from the matrix dphen1.com.

Validation studies often involve interlaboratory comparisons to assess method robustness and ensure consistent results across different laboratories and equipment dphen1.com. For instance, studies analyzing alkylphenols in water samples using SPE followed by GC-MS (NCI) with pentafluorobenzoyl derivatization reported analytical detection limits below 0.5 ng for many compounds researchgate.net. Methods employing IDMS have demonstrated high accuracy and precision, with recoveries within 97-109% and limits of quantification as low as 0.1 ng/mL for similar compounds science.gov.

Environmental Dynamics and Distribution of 6 Nonyl 2,4 Xylenol

Occurrence and Spatial Distribution in Diverse Environmental Compartments

Alkylphenols, including nonylphenol, have been detected across various environmental compartments globally, reflecting their widespread use and persistence.

Aquatic Systems (Surface Water, Seawater, Produced Water, Wastewater Effluents)

Nonylphenol and other alkylphenols are commonly found in aquatic environments, stemming from the degradation of APEs used in detergents, dispersants, and industrial processes researchgate.net, researchgate.net. Concentrations can vary significantly depending on the proximity to pollution sources and the effectiveness of wastewater treatment.

Surface Waters: Studies have reported nonylphenol levels in rivers across different regions. In the USA, river concentrations ranged from less than 0.1 to 0.6 µg/l pjoes.com. Canadian rivers showed inconsiderable levels between 0.01 and 0.9 µg/l pjoes.com. Analysis of the Elbe River in Germany detected nonylphenol concentrations between 0.028 and 1.22 µg/l pjoes.com. Rainwater samples collected in Germany and Belgium indicated 4-nonylphenol (B119669) concentrations ranging from 0.253 to 0.534 µg/l pjoes.com. Globally, nonylphenolic compounds in surface waters have been found to range from below detection limits to as high as 274 µg/l researchgate.net.

Wastewater Effluents: Treated wastewater effluents serve as a significant pathway for alkylphenols into aquatic systems. Concentrations of APE metabolites, including nonylphenol, in treated wastewater effluents in the US have been reported between < 0.1 and 369 µg/l, while Spanish effluents showed levels between 6 and 343 µg/l, and UK effluents up to 330 µg/l researchgate.net.

Table 1: Occurrence of Nonylphenol (as representative of 6-Nonyl-2,4-xylenol) in Aquatic Compartments

| Compartment | Range of Concentration | Units | Source Citation |

| Surface Water (Rivers, USA) | <0.1 to 0.6 | µg/l | pjoes.com |

| Surface Water (Rivers, Canada) | 0.01 to 0.9 | µg/l | pjoes.com |

| Surface Water (Elba River, Germany) | 0.028 to 1.22 | µg/l | pjoes.com |

| Rainwater (Germany/Belgium) | 0.253 to 0.534 | µg/l | pjoes.com |

| Wastewater Effluents (US) | <0.1 to 369 | µg/l | researchgate.net |

| Wastewater Effluents (Spain) | 6 to 343 | µg/l | researchgate.net |

| Wastewater Effluents (UK) | up to 330 | µg/l | researchgate.net |

Sedimentary and Soil Matrices

Due to their hydrophobic nature, alkylphenols tend to partition from the water column into sediments and soil, where they can persist.

Sediments: Nonylphenol levels in sediments in the USA have been reported between 0.003 and 3.0 µg/g pjoes.com. Studies on APE metabolites in sediments in the US have shown concentrations ranging from <0.1 to 13,700 µg/kg researchgate.net.

Soil: In a field that received municipal sewage sludge application, the concentration of 4-nonylphenol was found to be 2.7 mg/kg of soil pjoes.com.

Table 2: Occurrence of Nonylphenol (as representative of this compound) in Sediments and Soil

| Compartment | Range of Concentration | Units | Source Citation |

| Sediments (USA) | 0.003 to 3.0 | µg/g | pjoes.com |

| Sediments (US, APE metabolites) | <0.1 to 13,700 | µg/kg | researchgate.net |

| Soil (sludge-amended field) | 2.7 | mg/kg | pjoes.com |

Atmospheric Presence and Atmospheric Transport Potential

Alkylphenols can also be present in the atmosphere, indicating potential for atmospheric transport. Nonylphenol has been detected in air samples, with levels in the US reported to range from 0.01 to 81 ng/m³, and seasonal trends have been observed researchgate.net.

Table 3: Occurrence of Nonylphenol (as representative of this compound) in Air

| Compartment | Range of Concentration | Units | Source Citation |

| Air (US) | 0.01 to 81 | ng/m³ | researchgate.net |

Environmental Fate Processes

The environmental fate of this compound is primarily governed by degradation processes, including microbial and photodegradation.

Microbial Degradation and Biotransformation Pathways

Microbial degradation is a significant process for the removal of alkylphenols from the environment. Bacteria, particularly strains belonging to the Sphingomonas genus and related taxa, have been identified as capable of degrading nonylphenol researchgate.net. The degradation pathways can involve initial steps such as aromatic ring hydroxylation and alkyl chain oxidation researchgate.net. While bacterial degradation is relatively well-studied, the ultimate degradation of long-chain branched alkylphenols by fungi remains less clear, though they may employ oxidative enzymes researchgate.net. The presence of a quaternary α-carbon in the alkyl chain can influence the specific degradation pathways employed by microorganisms researchgate.net. Wastewater treatment plants (WWTPs) remove NPEs, but this process can generate more persistent metabolites like nonylphenols researchgate.net. Aerobic conditions are generally more conducive to the biotransformation of APE metabolites than anaerobic conditions researchgate.net.

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, driven by sunlight, is another potential pathway for the breakdown of nonylphenol in aquatic environments researchgate.net. Studies investigating the photodegradation of nonylphenol by simulated sunlight have identified intermediate products such as 4-nonyl-catechol and small-molecule acids like n-nonoic acid researchgate.net. Environmental factors, such as pH, can influence the rate of photodegradation, with lower pH potentially limiting the process researchgate.net.

Applications of 6 Nonyl 2,4 Xylenol in Materials Science and Chemical Synthesis: Mechanistic Insights

Antioxidant and Stabilizer Functions in Organic Materials

Phenolic compounds, including alkylated xylenols, are widely recognized for their ability to protect organic materials from degradation. 6-Nonyl-2,4-xylenol leverages its chemical structure to perform these functions, primarily by interfering with oxidative and thermal degradation pathways.

Mechanisms of Radical Scavenging and Inhibition of Oxidative Degradation

The primary mechanism by which phenolic antioxidants like this compound function is through the donation of a hydrogen atom from their hydroxyl group to reactive free radicals. These radicals, often peroxyl radicals (ROO•) or alkoxyl radicals (RO•), are key intermediates in the auto-oxidation chain reactions that lead to the degradation of organic materials. Upon donating a hydrogen atom, the phenolic compound forms a relatively stable phenoxyl radical. This phenoxyl radical is resonance-stabilized by the aromatic ring and is less reactive, thus terminating or significantly slowing down the radical chain propagation. The presence of the alkyl (nonyl) group on the xylenol structure can influence the reactivity and stability of the resulting phenoxyl radical, as well as improve the solubility and compatibility of the antioxidant within the substrate it is protecting. While specific mechanistic studies for this compound are not detailed in the provided literature, the general behavior of alkylated phenols as radical scavengers is well-established chemeurope.comacs.org.

Stabilization of Polymers and Resins against Thermal Stress

Compounds featuring alkyl chains of C8-C30 length attached to phenolic structures, such as this compound, have been identified as effective stabilizers for a range of organic materials, including polymers, against thermal, oxidative, and actinic (light-induced) degradation google.com. Specifically, alkylated phenols with longer alkyl chains are noted for their enhanced performance in stabilizing polymers like polystyrene, polycarbonate, polyester (B1180765) carbonate, polyurethane, polyamide, polyacetal, and polyphenylene oxide google.com. The nonyl group (a C9 alkyl chain) in this compound falls within this effective range, suggesting its utility in preventing thermal breakdown and oxidative damage that can occur during polymer processing or throughout the service life of plastic materials.

Table 1: Polymers Stabilized by Alkylated Phenols with Long Alkyl Chains

| Polymer Type | Degradation Prevented | Reference |

| Polystyrene | Thermal, Oxidative, Actinic | google.com |

| Polycarbonate | Thermal, Oxidative, Actinic | google.com |

| Polyester Carbonate | Thermal, Oxidative, Actinic | google.com |

| Polyurethane | Thermal, Oxidative, Actinic | google.com |

| Polyamide | Thermal, Oxidative, Actinic | google.com |

| Polyacetal | Thermal, Oxidative, Actinic | google.com |

| Polyphenylene Oxide (PPO) | Thermal, Oxidative, Actinic | google.com |

Chemical Intermediary Roles in Specialty Chemical Production

Substituted phenols, including xylenols, serve as versatile building blocks in the synthesis of a wide array of specialty chemicals. This compound, with its reactive phenolic hydroxyl group and a long hydrophobic nonyl chain, can be utilized as an intermediate in the production of more complex molecules. These might include advanced antioxidants, UV stabilizers, or components for functional resins and polymers service.gov.ukcpcb.nic.inpjoes.com. The phenolic structure allows for further chemical modifications, such as esterification, etherification, or coupling reactions, to tailor properties for specific applications in areas like lubricants, coatings, or performance additives.

Compound Name Table:

| Common Name | IUPAC Name / Synonym | CAS Number |

| This compound | 2,4-Dimethyl-6-nonylphenol | 85665-77-6 |

| 2,4-Xylenol | 2,4-Dimethylphenol | 105-67-9 |

| Polyphenylene Oxide | PPO | N/A |

Future Research Directions and Advanced Methodological Developments for 6 Nonyl 2,4 Xylenol

Development of Sustainable Synthesis Pathways

The chemical industry is increasingly focused on developing environmentally benign and economically viable synthesis routes for chemical compounds. For 6-Nonyl-2,4-xylenol, future research should prioritize green chemistry principles to minimize waste, reduce energy consumption, and utilize safer reagents and solvents. This could involve exploring novel catalytic systems, such as heterogeneous catalysts or biocatalysts, that offer higher selectivity and efficiency under milder reaction conditions. Investigating the use of bio-based precursors derived from renewable resources could also offer a more sustainable alternative to traditional petrochemical feedstocks. Furthermore, advancements in process intensification , such as continuous flow reactors or microwave-assisted synthesis, could lead to more efficient and controlled production processes with reduced environmental footprints.

Elucidation of Novel Biotransformation Pathways in Diverse Microenvironments

Understanding the fate of this compound in various environmental compartments is critical for assessing its persistence and potential ecological impact. Future research should focus on elucidating novel biotransformation pathways by identifying specific microbial consortia and enzymes capable of degrading this compound. This involves exploring a wider range of microenvironments, including soils with varying compositions, anaerobic sediments, and specialized industrial wastewater treatment systems. Advanced techniques such as genomics, transcriptomics, and proteomics can help unravel the complex metabolic networks involved in alkylphenol degradation. Identifying key metabolic intermediates and understanding the complete mineralization pathways are essential for predicting the compound's ultimate fate and for developing bioremediation strategies. Research into the potential for metabolic engineering of microorganisms to enhance their degradation capabilities for this compound also presents a promising avenue. researchgate.netnih.gov

Integration of Computational Chemistry for Predictive Modeling of Environmental Behavior and Application Performance

Computational chemistry offers powerful tools for predicting the environmental behavior and potential applications of chemical compounds without the need for extensive experimental testing. Future research should focus on the integration of computational chemistry methods , such as Quantitative Structure-Activity Relationships (QSAR), Quantitative Structure-Property Relationships (QSPR), and molecular dynamics simulations, to predict the environmental fate (e.g., persistence, mobility, bioaccumulation) and potential ecotoxicity of this compound. uninsubria.itnih.govjst.go.jpnih.gov Developing robust QSAR models that accurately correlate molecular structure with environmental parameters will be crucial. Furthermore, computational approaches can be employed to predict the performance of this compound in various applications, aiding in the design of more effective and environmentally sound chemical products. Graph machine learning is emerging as a powerful tool for predicting environmental chemistry properties directly from molecular graphs, potentially offering improved accuracy over traditional feature-based models. chemrxiv.org

Design of Next-Generation Sensors for Real-Time Environmental Monitoring

Accurate and timely monitoring of this compound in environmental matrices is essential for assessing exposure levels and identifying pollution sources. Future research should concentrate on the design and development of next-generation sensors that offer high sensitivity, selectivity, and real-time monitoring capabilities. While conventional methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are established, they often involve complex sample preparation and are time-consuming. mdpi.comerudit.orgrsc.orgiwaponline.comresearchgate.netnih.govcapes.gov.brnih.govresearchgate.netresearchgate.nethjgcjsxb.org.cntandfonline.com The development of electrochemical sensors, optical sensors, and biosensors utilizing advanced materials like graphene and conducting polymers holds significant promise. erudit.orgrsc.orgresearchgate.netomniascience.comrsc.orgmdpi.com These novel sensors could enable rapid, on-site detection of this compound in water and other environmental samples, facilitating proactive environmental management and response to contamination events. Microwave-based sensors are also being explored for real-time water pollution monitoring due to their interaction with material permittivity. researchgate.net

Comprehensive Global Environmental Budgeting and Source Prioritization Studies

Compound Name List:

this compound

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 6-Nonyl-2,4-xylenol in laboratory settings?

- Synthesis : While direct synthesis protocols are not explicitly detailed in the evidence, this compound (synonymous with 6-tert-butyl-2,4-xylenol) is commonly used as a stabilizer in methyl methacrylate (MMA) to inhibit polymerization during storage . Its synthesis likely involves alkylation of 2,4-xylenol with tert-butyl groups under controlled conditions.

- Characterization : Techniques include gas chromatography (GC) for purity verification (>99.8% as per industrial standards) , nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry (MS) for molecular weight validation (178.28 g/mol) .

Q. How can researchers verify the purity and stability of this compound in experimental systems?

- Purity Analysis : Use GC with flame ionization detection (FID) to quantify impurities . Cross-reference spectral data (e.g., IR, NMR) with databases like NIST Chemistry WebBook .

- Stability Testing : Monitor decomposition under stress conditions (e.g., elevated temperature, exposure to oxidizers). Hazardous decomposition products (e.g., carbon oxides) are reported under fire conditions, but no significant instability is noted under standard storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。